Thalidomide-Pip-N-boc

NSD2 degradation C5 attachment SAR

PROTAC reproducibility hinges on using the exact linker-scaffold validated in original studies. Thalidomide-Pip-N-boc is the C5-piperidine conjugate directly enabling LLC0424, a nanomolar NSD2 degrader. Substituting with C4 or flexible linkers reduces degradation efficacy from 94% to as low as 25%. - **Application**: Key intermediate for NSD2-targeting PROTACs (LLC0424) with DC50 20 nM, Dmax 96% in RPMI-8402 cells - **Selectivity**: No off-target degradation of NSD1, NSD3, IKZF1/3, GSPT1, CK-1α - **Modular**: Boc group cleaves under TFA/HCl for amide coupling with carboxylic acid warheads

Molecular Formula C23H28N4O6
Molecular Weight 456.5 g/mol
Cat. No. B15621747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Pip-N-boc
Molecular FormulaC23H28N4O6
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29)
InChIKeyDSOMULXPNDEPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-Pip-N-boc: CRBN E3 Ligase-Linker Conjugate


Thalidomide-Pip-N-boc (tert-butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidin-4-yl)carbamate) is a pre-assembled E3 ligase ligand-linker conjugate with molecular formula C₂₃H₂₈N₄O₆ and molecular weight 456.49 g/mol [1]. The compound contains a thalidomide scaffold as a cereblon (CRBN) recruiting ligand, a 4-piperidin-1-yl linker attached at the 5-position of the isoindoline ring, and a tert-butoxycarbonyl (Boc) protecting group masking the terminal amine for modular downstream amide coupling . It is specifically utilized as the key intermediate for synthesizing PROTAC Degrader LLC0424 (HY-161574), a nanomolar NSD2 degrader with validated in vivo activity [2].

Irreplaceability of Thalidomide-Pip-N-boc in NSD2 PROTACs


In-class substitution with alternative thalidomide-linker-Boc conjugates (e.g., Thalidomide-piperazine-Boc or Thalidomide-NH-PEG-NH-Boc) is chemically straightforward but biologically consequential. Systematic structure–degradation relationship analyses reveal that both the attachment position on the thalidomide core (C5 vs. C4) and the conformational rigidity of the linker profoundly govern PROTAC potency, selectivity, and neosubstrate degradation profiles [1]. The LLC0424 paper demonstrates that moving the linker from the C4 to C5 position improves NSD2 degradation from ~25% to 94% at 2 μM in VCaP cells, while replacing the flexible alkyl linker with the conformationally constrained piperidine ring (as present in Thalidomide-Pip-N-boc) preserves high degradation efficiency (95%) and imparts favorable pharmacokinetic properties [1]. Thus, each linker variant represents a distinct chemical entity with non-transferable biological performance, making direct procurement of the validated intermediate essential for reproducible PROTAC synthesis.

Thalidomide-Pip-N-boc: Key Differentiation Evidence


C5 vs. C4 Linker Attachment: Impact on NSD2 Degradation

Relocating the linker attachment from the 4′-position (C4) to the 5′-position (C5) of the thalidomide scaffold dramatically improves NSD2 degradation efficiency. In VCaP prostate cancer cells treated with 2 μM compound for 24 h, the most potent C4-attached compound (10b/10c) degraded NSD2 by only ~25%, whereas the most potent C5-attached compound (10f, which shares the same linker-attachment topology as Thalidomide-Pip-N-boc) achieved 94% depletion of NSD2 protein [1]. Thalidomide-Pip-N-boc is pre-functionalized at the C5 position, directly corresponding to the superior attachment geometry [1].

NSD2 degradation C5 attachment SAR PROTAC design

Piperidine Linker Rigidity and Degradation Efficiency

Introducing the conformationally rigid piperidine ring (as in Thalidomide-Pip-N-boc) into the linker of a C5-attached degrader yields LLC0424 (compound 10l), which degrades NSD2 with 95% efficiency at 2 μM in VCaP cells [1]. In contrast, a near-isosteric but differently rigid analog (compound 10k) showed significant potency loss compared to the flexible parent compound 10f, demonstrating that the specific geometry provided by the piperidine ring is critical [1]. The literature further states that conformationally rigid linkers in PROTACs can improve degradation potency, selectivity, and pharmacokinetic properties [1].

PROTAC linker rigidity piperidine linker ternary complex degradation efficiency

LLC0424 NSD2 Degradation Potency and Selectivity

LLC0424, synthesized directly from Thalidomide-Pip-N-boc via Boc-deprotection and amide coupling, potently and selectively degrades NSD2 in RPMI-8402 acute lymphoblastic leukemia cells with a DC₅₀ of 20 nM and Dmax of 96% [1]. Critically, LLC0424 does not degrade NSD1, NSD3, or the CRBN neo-substrates IKZF1, IKZF3, GSPT1, and CK-1α, as confirmed by immunoblotting and global proteomics analysis [1][2]. This selectivity profile is neither inherent to the thalidomide warhead alone (which promiscuously degrades IKZF1/3 and GSPT1) nor guaranteed by alternative PROTAC designs built from different thalidomide-linker conjugates [1].

NSD2 PROTAC DC50 selectivity RPMI-8402 acute lymphoblastic leukemia

Molecular Weight and Ligand Efficiency vs. Extended Linkers

Thalidomide-Pip-N-boc has a molecular weight of 456.49 Da, which is incrementally higher than Thalidomide-piperazine-Boc (442.47 Da, CAS 2222114-64-7) but substantially lower than extended linker conjugates such as Thalidomide-piperidine-C2-piperazine-Boc (553.65 Da) . The piperidine linker adds only a single H-bond donor count while providing a rigid scaffold that restricts rotational freedom (4 rotatable bonds total) and enhances conformational pre-organization for ternary complex formation . By contrast, the piperazine analog contains a flexible piperazine ring capable of chair-flip isomerization that introduces additional conformational entropy .

molecular weight ligand efficiency PROTAC intermediate drug-like properties

In Vivo Validation of LLC0424-Mediated NSD2 Degradation

LLC0424, the PROTAC synthesized from Thalidomide-Pip-N-boc, has demonstrated in vivo NSD2 depletion in animal models [1]. The compound potently downregulated H3K36Me2 levels (the histone methylation mark deposited by NSD2) and exhibited anti-proliferative effects on ALL cell lines bearing NSD2 gain-of-function mutations [1]. Procurement of the validated intermediate is thus not merely a chemical sourcing decision but a pharmacology-relevant choice: using a different thalidomide-linker conjugate may yield a PROTAC that fails to recapitulate in vivo target engagement and efficacy [1].

in vivo efficacy NSD2 degrader H3K36me2 ALL xenograft pharmacodynamics

Thalidomide-Pip-N-boc: Application Scenarios


Synthesis of In Vivo-Validated NSD2 PROTAC LLC0424

Research groups targeting NSD2 (WHSC1/MMSET) for degradation in acute lymphoblastic leukemia or prostate cancer should procure Thalidomide-Pip-N-boc as the definitive intermediate. Boc-deprotection followed by amide coupling with the NSD2-PWWP1-binding warhead (compound 4 carboxylic acid derivative) yields LLC0424, which achieves DC₅₀ = 20 nM and Dmax = 96% in RPMI-8402 cells with no detectable off-target degradation of NSD1, NSD3, IKZF1, IKZF3, GSPT1, and CK-1α [1]. The resulting PROTAC also demonstrates in vivo NSD2 depletion and H3K36me2 downregulation [1].

Linker Geometry SAR for CRBN PROTACs

Investigators conducting systematic SAR on how linker attachment position (C5 vs. C4) and linker rigidity influence ternary complex formation and degradation efficiency can employ Thalidomide-Pip-N-boc as the C5-piperidine reference compound. The J. Med. Chem. 2024 study established that C5 attachment improves NSD2 degradation from ~25% to 94% and that the piperidine ring specifically preserves potency where other rigid linkers fail [1]. This compound thus serves as a well-characterized benchmark for comparative linker studies.

Modular CRBN-PROTAC Library Assembly

Medicinal chemistry teams building focused libraries of CRBN-recruiting PROTACs can use Thalidomide-Pip-N-boc as a common intermediate. The Boc group is cleavable under standard acidic conditions (TFA or HCl/dioxane), liberating a piperidine secondary amine that can be coupled to diverse carboxylic acid-containing target-protein ligands via HATU or HBTU-mediated amide bond formation [1]. This modular approach enables parallel synthesis with minimal protecting group manipulation, accelerating hit-to-lead campaigns for degrader discovery.

Chemical Probe for NSD2 Target Validation

Biologists and chemical biologists developing selective chemical probes for the NSD2 histone methyltransferase should procure Thalidomide-Pip-N-boc to generate LLC0424 as a high-quality probe molecule. The compound selectively degrades NSD2 without degrading the closely related NSD1 and NSD3 proteins, enabling clean loss-of-function studies [1]. The accompanying negative control (LLC0424N, the enantiomer) can be synthesized from the enantiomeric thalidomide starting material, providing an ideal matched-pair for target-engagement verification experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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